2-Fluoro-4-(3-fluoro-4-methoxycarbonylphenyl)benzoic acid
Description
2-Fluoro-4-(3-fluoro-4-methoxycarbonylphenyl)benzoic acid is an organic compound with the molecular formula C15H10F2O4. It is characterized by the presence of two fluorine atoms and a methoxycarbonyl group attached to a benzoic acid core.
Properties
IUPAC Name |
2-fluoro-4-(3-fluoro-4-methoxycarbonylphenyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F2O4/c1-21-15(20)11-5-3-9(7-13(11)17)8-2-4-10(14(18)19)12(16)6-8/h2-7H,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVRIHXUNAVSIBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C2=CC(=C(C=C2)C(=O)O)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40691496 | |
| Record name | 3,3'-Difluoro-4'-(methoxycarbonyl)[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40691496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261893-15-5 | |
| Record name | [1,1′-Biphenyl]-4,4′-dicarboxylic acid, 3,3′-difluoro-, 4-methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261893-15-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,3'-Difluoro-4'-(methoxycarbonyl)[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40691496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 2-Fluoro-4-(3-fluoro-4-methoxycarbonylphenyl)benzoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with commercially available starting materials such as fluorobenzene derivatives.
Fluorination: Introduction of fluorine atoms is achieved through electrophilic fluorination reactions using reagents like Selectfluor.
Methoxycarbonylation: The methoxycarbonyl group is introduced via esterification reactions using methanol and a suitable acid catalyst.
Benzoic Acid Formation: The final step involves the formation of the benzoic acid core through oxidation reactions using oxidizing agents like potassium permanganate.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
2-Fluoro-4-(3-fluoro-4-methoxycarbonylphenyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can convert the methoxycarbonyl group to an alcohol using reducing agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions include various substituted benzoic acids and alcohol derivatives.
Scientific Research Applications
2-Fluoro-4-(3-fluoro-4-methoxycarbonylphenyl)benzoic acid has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound is explored for its potential use in the development of advanced materials, including polymers and coatings.
Biological Studies: Researchers use this compound to study the effects of fluorine substitution on biological activity and molecular interactions.
Mechanism of Action
The mechanism of action of 2-Fluoro-4-(3-fluoro-4-methoxycarbonylphenyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances the compound’s binding affinity and selectivity, leading to more potent biological effects. The methoxycarbonyl group can also participate in hydrogen bonding and other interactions, further influencing the compound’s activity .
Comparison with Similar Compounds
Similar compounds to 2-Fluoro-4-(3-fluoro-4-methoxycarbonylphenyl)benzoic acid include:
2-Fluoro-4-methoxycarbonylphenylboronic acid: This compound shares the methoxycarbonyl group but has a boronic acid moiety instead of a benzoic acid core.
3-Fluoro-4-methoxycarbonylphenylboronic acid: Similar in structure but with the fluorine atom positioned differently on the aromatic ring.
The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct chemical and biological properties compared to its analogs.
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